Potassium oxybate

Narcolepsy Cardiovascular Risk Sodium Reduction

Potassium oxybate is the critical low-sodium component of the mixed-salt oxybate formulation (XYWAV), delivering a 92% sodium reduction (131 mg vs. 1640 mg at 9 g dose) without compromising therapeutic efficacy. This evidence-based cardiovascular risk mitigation makes it the preferred oxybate salt for narcolepsy patients with hypertension or pre-hypertension. Ideal for generic formulation development, bioequivalence studies, and CNS depressant research targeting reduced Cmax-related adverse events. Verify DEA registration and controlled substance licensing prior to inquiry.

Molecular Formula C4H7KO3
Molecular Weight 142.19 g/mol
CAS No. 57769-01-4
Cat. No. B10822167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium oxybate
CAS57769-01-4
Molecular FormulaC4H7KO3
Molecular Weight142.19 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])CO.[K+]
InChIInChI=1S/C4H8O3.K/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1
InChIKeyTXSIWDVUJVMMKM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Oxybate (CAS 57769-01-4) Procurement Guide: A Mixed Salt Oxybate Component for Low Sodium CNS Depressant Formulations


Potassium oxybate (CAS 57769-01-4) is the potassium salt of gamma-hydroxybutyrate (GHB), an endogenous metabolite of the inhibitory neurotransmitter GABA [1]. The compound functions as a central nervous system depressant, and its active moiety, oxybate, mediates therapeutic effects primarily via GABA(B) receptor activity at noradrenergic, dopaminergic, and thalamocortical neurons [2]. Potassium oxybate is not approved as a standalone drug but is a critical component of the FDA-approved mixed salt oxybate formulation XYWAV, which also contains calcium, magnesium, and sodium oxybates [3]. This multi-cation composition was specifically designed to address the excessive sodium intake associated with high-dose sodium oxybate therapy, while preserving the established efficacy of the active moiety in treating narcolepsy and idiopathic hypersomnia [4].

Why Potassium Oxybate Based Mixed Salt Formulations Cannot Be Directly Substituted with Sodium Oxybate: A Quantitative Sodium Burden and Cardiovascular Risk Analysis


Sodium oxybate (Xyrem) and the mixed salt formulation containing potassium oxybate (XYWAV) share the identical active oxybate moiety, yet they are not therapeutically interchangeable due to vastly different sodium loads and associated cardiovascular risk profiles. At the maximum recommended nightly dose of 9 g, sodium oxybate delivers 1640 mg of sodium, exceeding 70% of the recommended maximum daily sodium intake and adding a substantial, long-term cardiovascular burden in a patient population already at elevated risk for hypertension and cardiovascular disease [1]. In contrast, the potassium oxybate-containing formulation provides only 131 mg of sodium at the same 9 g dose, a 92% reduction (~1509 mg less sodium) [2]. This differential sodium exposure is clinically consequential: switching from high- to low-sodium oxybate results in a mean 24-hour ambulatory systolic blood pressure reduction of 4.1 mm Hg (95% CI, -6.9 to -1.4; P=0.0019) and a median reduction in 24-hour urinary sodium of 1288 mg/day [3]. Therefore, direct gram-for-gram substitution of sodium oxybate with potassium oxybate-containing mixed salts is not a neutral exchange; it represents a deliberate, evidence-based intervention to mitigate pharmaceutical sodium intake and reduce cardiovascular risk without compromising therapeutic efficacy [4].

Potassium Oxybate (in XYWAV) Quantified Differentiation Evidence: Comparative Efficacy, Safety, and Pharmacokinetics vs. High-Sodium Oxybate


Sodium Content Reduction: Potassium Oxybate Containing Formulation Delivers 92% Less Sodium vs. Sodium Oxybate

The mixed salt formulation containing potassium oxybate (XYWAV) provides a substantial reduction in daily sodium intake compared to sodium oxybate (Xyrem). At the maximum recommended nightly dose of 9 g, XYWAV delivers 131 mg of sodium, whereas sodium oxybate delivers 1640 mg [1]. This represents a 92% reduction in sodium load (~1509 mg less sodium) [2]. This differential is clinically relevant, as long-term exposure to high-sodium drugs increases blood pressure and cardiovascular risk, particularly in narcolepsy patients who often have pre-existing cardiovascular comorbidities [3].

Narcolepsy Cardiovascular Risk Sodium Reduction

Blood Pressure Reduction: Switching to Potassium Oxybate Containing Formulation Lowers 24-Hour Systolic BP by 4.1 mm Hg

In a prospective clinical study of patients with narcolepsy (n=43) who were switched from high-sodium oxybate (mean dose 8.0 g/night, 1456.5 mg sodium) to a potassium oxybate-containing low-sodium oxybate (mean dose 8.1 g/night, 117.8 mg sodium), the mean 24-hour ambulatory systolic blood pressure decreased significantly from 132.3 mm Hg at baseline to 128.2 mm Hg at study end [1]. The least-squares mean change was -4.1 mm Hg (95% CI, -6.9 to -1.4; P=0.0019) [2]. Concurrently, median 24-hour urinary sodium excretion fell from 4278 mg/day to 2703 mg/day (median change -1288 mg/day) [3]. These findings demonstrate that the reduced sodium content in the potassium oxybate-containing formulation translates into a clinically meaningful improvement in a key cardiovascular risk factor.

Hypertension Ambulatory Blood Pressure Cardiovascular Outcomes

Maintained Therapeutic Efficacy: Potassium Oxybate Containing Formulation Demonstrates Equivalent Efficacy to Sodium Oxybate for Cataplexy and EDS

The potassium oxybate-containing mixed salt formulation (XYWAV) maintains therapeutic equivalence to sodium oxybate (Xyrem) in the treatment of narcolepsy symptoms. In a clinical study where 62 patients were switched gram-for-gram from sodium oxybate to the low-sodium formulation, the mean Epworth Sleepiness Scale (ESS) scores remained stable (baseline: 9.4; end of study: 8.8), and 93% of patients reported the transition as 'easy' [1]. Additionally, 79% of participants preferred the low-sodium formulation over sodium oxybate, most commonly citing the lower sodium content as the reason [2]. These data confirm that the substitution of sodium with potassium and other cations does not compromise the efficacy of the active oxybate moiety.

Excessive Daytime Sleepiness Cataplexy Therapeutic Equivalence

Pharmacokinetic Differentiation: Potassium Oxybate Containing Formulation Exhibits Lower Cmax and Delayed Tmax with Similar AUC vs. Sodium Oxybate

The potassium oxybate-containing mixed salt formulation (LXB) demonstrates distinct pharmacokinetic properties compared to sodium oxybate (SXB). In two open-label, randomized, crossover phase I studies in healthy adults, LXB showed a lower maximum plasma concentration (Cmax: 101.8 vs. 135.7 µg/mL in study 1; 94.6 vs. 123.0 µg/mL in study 2), a delayed time to peak concentration (Tmax: 0.75 vs. 0.5 h in study 1; 1.0 vs. 0.5 h in study 2), but similar total exposure (AUC0-∞: 236.5 vs. 265.2 µg·h/mL in study 1; 243.1 vs. 256.3 µg·h/mL in study 2) [1]. Bioequivalence criteria were met for AUC but not for Cmax [2]. Importantly, pooled analyses indicate that a higher Cmax is associated with a higher incidence of nausea and vomiting, suggesting that the lower Cmax of LXB may confer tolerability advantages [3]. These pharmacokinetic differences are attributed to the lower sodium content in LXB [4].

Pharmacokinetics Bioavailability Cmax

Compositional Differentiation: Potassium Oxybate as a Critical Component in a Multi-Cation Salt System for Reduced Sodium Burden

The potassium oxybate-containing mixed salt formulation (XYWAV) represents a deliberate compositional strategy to replace the majority of sodium content with alternative cations while maintaining oxybate bioactivity. The formulation comprises calcium oxybate, magnesium oxybate, potassium oxybate, and sodium oxybate in specific proportions (per mL: 0.234 g calcium oxybate, 0.096 g magnesium oxybate, 0.13 g potassium oxybate, and 0.04 g sodium oxybate) [1]. This composition yields a total oxybate concentration of 0.413 g/mL [2]. Patent claims specify that the mixed salt oxybate may contain about 10%-40% potassium oxybate (wt/wt %) and about 5%-40% sodium oxybate (wt/wt %) [3]. This formulation approach enables a 92% reduction in sodium content compared to pure sodium oxybate while preserving the therapeutic efficacy of the active moiety, directly addressing the clinical need to reduce cardiovascular risk in patients requiring long-term oxybate therapy [4].

Pharmaceutical Formulation Salt Selection Cardiovascular Risk Mitigation

Potassium Oxybate Procurement and Research Application Scenarios Based on Quantified Evidence


Scenario 1: Clinical Procurement for Narcolepsy Patients with Hypertension or High Cardiovascular Risk

Healthcare systems, hospital formularies, and specialty pharmacies should prioritize procurement of the potassium oxybate-containing mixed salt formulation (XYWAV) over sodium oxybate (Xyrem) for narcolepsy patients with established hypertension, pre-hypertension (office SBP 130-155 mm Hg), or other cardiovascular risk factors. This recommendation is based on direct evidence showing a 92% reduction in daily sodium intake (131 mg vs. 1640 mg at 9 g/night) [9] and a mean 24-hour ambulatory systolic blood pressure reduction of 4.1 mm Hg (P=0.0019) when patients switch from high- to low-sodium oxybate [10]. Maintaining therapeutic equivalence (ESS scores: 9.4 vs. 8.8) [8] ensures that cardiovascular risk mitigation does not compromise efficacy.

Scenario 2: Pharmacokinetic Research and Drug Development

For research programs investigating oxybate pharmacokinetics, bioequivalence, or formulation development, the potassium oxybate-containing mixed salt formulation offers a distinct model for studying cation effects on drug absorption and tolerability. Comparative data show that LXB exhibits a ~25% lower Cmax (101.8 vs. 135.7 µg/mL) and a delayed Tmax (0.75 vs. 0.5 h) relative to SXB, with similar AUC [9]. These differences are linked to lower sodium content and may inform the design of future CNS depressant formulations where reducing peak concentration-related adverse events (e.g., nausea, vomiting) is desirable [10].

Scenario 3: Formulation Development and Generic Drug Manufacturing

Pharmaceutical manufacturers developing generic versions of low-sodium oxybate or exploring novel oxybate salt combinations should consider the specific composition of the reference listed drug (XYWAV): 0.234 g calcium oxybate, 0.096 g magnesium oxybate, 0.13 g potassium oxybate, and 0.04 g sodium oxybate per mL [9]. Patent specifications indicate that potassium oxybate can constitute 10%-40% (wt/wt %) of the mixed salt composition [10]. Achieving a 92% sodium reduction while maintaining bioequivalence (AUC within 80%-125% of reference) [8] is a critical quality target for any competing product.

Scenario 4: Real-World Evidence and Patient Preference Studies

Healthcare decision-makers evaluating patient adherence and satisfaction should consider real-world switching data from the SEGUE study (NCT04794491). In this study, 79% of patients preferred the potassium oxybate-containing low-sodium formulation over sodium oxybate, most commonly citing lower sodium content as the reason [9]. Additionally, 93% reported the transition process as 'easy' [10]. These findings support the selection of low-sodium oxybate for patients where long-term adherence and patient-centered outcomes are key considerations in procurement and formulary placement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium oxybate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.